Unique 5,8-Regiochemistry Enables Distinct Cross-Coupling Reactivity
The precise 5-bromo-8-chloro substitution pattern of this compound differentiates it from all other mono- and di-halogenated isoquinoline regioisomers. This specific arrangement is critical for building targeted molecular architectures. For instance, its isomer, 6-bromo-8-chloroisoquinolin-3-amine, is explicitly claimed as a HPK1 kinase inhibitor in patent literature, highlighting that even minor positional changes can dramatically alter biological target engagement and downstream application [1]. While 5-bromoisoquinoline and 8-chloroisoquinoline are commonly available building blocks, they lack the dual, orthogonally reactive sites of the target compound, limiting their utility in more complex, multi-step synthetic sequences .
| Evidence Dimension | Substituent Position and Pattern |
|---|---|
| Target Compound Data | 5-Bromo and 8-Chloro on isoquinoline core |
| Comparator Or Baseline | Other regioisomers (e.g., 6-bromo-8-chloroisoquinoline); Mono-halogenated analogs (e.g., 5-bromoisoquinoline, 8-chloroisoquinoline) |
| Quantified Difference | Distinct IUPAC nomenclature and CAS registry number (956003-79-5) reflect a unique atomic arrangement, leading to different reactivity in structure-activity relationship (SAR) studies and chemical synthesis. |
| Conditions | Structure-activity relationship (SAR) studies and chemical synthesis |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable for reproducibility in both chemical synthesis and biological assays, as even a single-position shift can result in a completely different chemical entity with distinct properties and patent coverage.
- [1] Patent WO2018053373A1. (2018). Isoquinoline as HPK1 inhibitor. View Source
